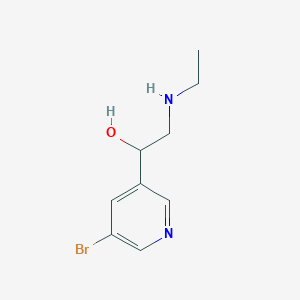

1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol

CAS No.:

Cat. No.: VC17441972

Molecular Formula: C9H13BrN2O

Molecular Weight: 245.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2O |

|---|---|

| Molecular Weight | 245.12 g/mol |

| IUPAC Name | 1-(5-bromopyridin-3-yl)-2-(ethylamino)ethanol |

| Standard InChI | InChI=1S/C9H13BrN2O/c1-2-11-6-9(13)7-3-8(10)5-12-4-7/h3-5,9,11,13H,2,6H2,1H3 |

| Standard InChI Key | ZCARCZSLZIFMED-UHFFFAOYSA-N |

| Canonical SMILES | CCNCC(C1=CC(=CN=C1)Br)O |

Introduction

What is "1-(5-Bromopyridin-3-yl)-2-(ethylamino)ethanol"?

This compound is a small organic molecule that can be categorized as a substituted pyridine derivative. The structure includes:

-

A bromopyridine group: A bromine atom attached to the 5th position of a pyridine ring.

-

An ethylamino group: A functional group containing an ethyl chain bonded to an amino group (-NH).

-

A hydroxyl group (-OH): Attached to an ethanol moiety, indicating alcohol functionality.

Compounds with such structures are often intermediates in organic synthesis or candidates for pharmaceutical research due to their ability to interact with biological targets like enzymes or receptors.

Potential Applications

-

Pharmaceutical Research:

-

Substituted pyridines are frequently explored for their medicinal properties. The presence of a bromine atom can enhance binding affinity in drug discovery by influencing lipophilicity and electronic properties.

-

The ethylaminoethanol moiety suggests potential solubility in both aqueous and organic environments, which is valuable for bioavailability.

-

-

Chemical Synthesis:

-

This compound might serve as a precursor in synthesizing more complex molecules, particularly heterocyclic compounds used in agrochemicals or pharmaceuticals.

-

-

Biological Activity:

-

Similar compounds have been investigated for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities. The exact activity would depend on further experimental studies.

-

Research Findings and Analytical Data

Although no direct data was found for this compound, typical studies for similar molecules include:

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR spectra would confirm the structure.

-

-

Mass Spectrometry (MS):

-

Molecular weight and fragmentation patterns help verify the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups (e.g., OH stretch for the alcohol group).

-

Biological Studies

-

In Vitro Assays:

-

Tests against bacterial or fungal strains.

-

Enzyme inhibition assays to determine interaction with specific biological targets.

-

-

In Silico Docking:

-

Computational modeling to predict binding affinity with proteins.

-

Challenges and Future Research

-

Synthesis Optimization:

-

Developing efficient synthetic routes with high yields and minimal byproducts.

-

-

Toxicity Studies:

-

Evaluating safety profiles through cytotoxicity assays.

-

-

Derivatization:

-

Exploring derivatives with modifications at the amino or hydroxyl groups for enhanced activity.

-

If you have access to specific databases or experimental data about this compound, further detailed analysis could be conducted. Let me know if you need assistance with related topics!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume